Product packaging for 4-(Diethylcarbamoyl)benzoic acid(Cat. No.:CAS No. 71888-24-9)

4-(Diethylcarbamoyl)benzoic acid

Cat. No.: B2719443
CAS No.: 71888-24-9
M. Wt: 221.256
InChI Key: DGZGEKOOJZWDQO-UHFFFAOYSA-N
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Description

Contextualization of Benzoic Acid Derivatives in Contemporary Chemical Research

Researchers have synthesized and evaluated extensive libraries of benzoic acid derivatives to probe biological targets, leading to the discovery of potent inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov Furthermore, the development of late-stage functionalization techniques, such as directed C-H activation, allows for the efficient diversification of complex benzoic acid-containing molecules, expanding their utility in drug discovery programs. nih.gov The ability to form complex structures with 3d-metals also makes them valuable ligands in coordination chemistry. phoenixpublication.net

Significance of Carbamoyl (B1232498) Moieties in Synthetic Methodologies

The carbamoyl group, a key feature of 4-(Diethylcarbamoyl)benzoic acid, is a critical functional group in organic synthesis and medicinal chemistry. ajchem-a.com Amide bonds are ubiquitous in biochemistry, forming the backbone of peptides and proteins, and are present in numerous pharmaceutical agents. ajchem-a.com Consequently, the development of robust methods for introducing carbamoyl moieties is a central theme in synthetic chemistry. rsc.org

Classical amide synthesis often involves the reaction of an activated carboxylic acid with an amine. ajchem-a.com However, modern methodologies have expanded the toolkit for carbamoylation. The use of carbamoyl radicals, generated through photoinduced processes, provides a direct pathway to install the amide moiety. rsc.org Another powerful strategy involves the generation of N,N-dialkylcarbamoyllithium reagents, which act as nucleophilic carbamoyl synthons. orgsyn.org These reagents are stable at low temperatures and react efficiently with a variety of electrophiles, enabling the straightforward synthesis of α-hydroxyamides and α-ketoamides. orgsyn.org Furthermore, N-carbamoyl imines have emerged as highly reactive intermediates in enantioselective synthesis, facilitating the production of chiral amine derivatives. nih.gov The high relevance of the amide bond continually drives research into new, more efficient, and greener coupling reagents and catalytic systems. mdpi.com

Theoretical Frameworks for Understanding Aromatic Carboxylic Acid-Amide Interactions

The interplay between the carboxylic acid and the N,N-disubstituted amide in a molecule like this compound is governed by complex electronic and steric effects. Understanding these interactions is crucial for predicting molecular conformation, reactivity, and intermolecular association. Theoretical and computational studies, particularly those using Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of amide bond formation and the nature of non-covalent interactions. dur.ac.ukresearchgate.net

In the context of direct amide formation between a carboxylic acid and an amine, computational studies have helped to evaluate the energies of possible intermediates and transition states. dur.ac.uk These studies have largely supported a neutral pathway involving the dimerization of the carboxylic acid via mutual hydrogen bonding, which facilitates the subsequent reaction with the amine. dur.ac.ukresearchgate.net For aromatic systems, non-covalent interactions such as π-π stacking between the aromatic rings of the reacting partners can also play a significant role in stabilizing the transition state, thereby lowering the activation energy. dur.ac.uk Vibrational and NMR spectra can be predicted with good accuracy using theoretical methods, which aids in the structural characterization of these molecules and their dimeric forms. researchgate.net

Overview of Current Research Gaps in Structurally Related Organic Compounds

Despite significant advances, several challenges and research gaps persist in the chemistry of aromatic carboxylic acids and amides. A primary area of ongoing research is the development of more efficient and environmentally benign catalytic methods for direct amide bond formation, which can avoid the use of stoichiometric activating agents and operate under milder conditions. mdpi.com The synthesis of sterically hindered amides, where bulky substituents near the reaction centers impede bond formation, remains a formidable challenge that requires novel catalytic solutions. luxembourg-bio.com

While numerous coupling reagents exist, many have a limited substrate scope. There is a continuous need for versatile reagents that are tolerant of a wide range of functional groups, particularly in the context of complex molecule synthesis. mdpi.comluxembourg-bio.com From a mechanistic standpoint, the precise energetic landscape of uncatalyzed direct amidation reactions is still a topic of detailed investigation, with questions remaining about the specific roles of solvent and substrate structure. dur.ac.ukresearchgate.net Furthermore, in the field of medicinal chemistry, the design of new benzoic acid amide derivatives as antagonists for specific biological targets, such as the P2Y14 receptor, highlights the ongoing need to explore new regions of chemical space to develop novel therapeutics. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B2719443 4-(Diethylcarbamoyl)benzoic acid CAS No. 71888-24-9

Properties

IUPAC Name

4-(diethylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZGEKOOJZWDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Diethylcarbamoyl Benzoic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A logical approach to devising a synthetic route for 4-(diethylcarbamoyl)benzoic acid begins with a retrosynthetic analysis. The primary strategic disconnections for this target molecule involve the cleavage of the robust amide bond and the bond connecting the carboxylic acid to the aromatic ring.

One plausible retrosynthetic pathway commences with the disconnection of the C-N amide bond. This leads to two key precursors: 4-carboxybenzoyl chloride (or a related activated carboxylic acid derivative) and diethylamine (B46881). This is a common and often efficient strategy for amide formation.

A second disconnection strategy targets the C-C bond between the carboxyl group and the phenyl ring. This approach would involve a precursor such as N,N-diethyl-4-halobenzamide, which could then be carboxylated using an appropriate reagent like carbon dioxide in the presence of an organometallic species.

A further disconnection can be envisioned by targeting the bond between the carbonyl carbon of the amide and the aromatic ring. This would lead to precursors like a 4-lithiated benzoic acid derivative and a diethylcarbamoylating agent.

Development of Novel Synthetic Pathways

The synthesis of this compound and its analogues has been advanced through the exploration of various synthetic strategies, including organometallic coupling reactions and refined amide formation protocols.

Exploration of Organometallic Coupling Reactions

Organometallic coupling reactions offer powerful tools for the formation of carbon-carbon bonds, providing alternative routes to this compound. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed. In this approach, a boronic acid or an organozinc reagent bearing the diethylcarbamoyl moiety could be coupled with a 4-halobenzoic acid derivative. While not a direct synthesis of the target molecule, these methods are instrumental in creating a diverse range of substituted benzoic acid analogues.

Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed methods for the synthesis of 4-substituted benzoic acids.

Evaluation of Ester and Amide Formation Protocols

The most direct and widely employed method for the synthesis of this compound involves the formation of the amide bond. A common starting material for this is terephthalic acid or its derivatives. For example, methyl 4-(chlorocarbonyl)benzoate can be reacted with diethylamine in the presence of a base like triethylamine, followed by hydrolysis of the methyl ester to yield the final product rsc.org.

Another approach involves the direct amidation of terephthalic acid. However, the selective mono-amidation of a diacid like terephthalic acid can be challenging and often requires careful control of reaction conditions to avoid the formation of the bis-amide byproduct.

The use of coupling reagents is a cornerstone of modern amide synthesis. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can efficiently promote the coupling of a carboxylic acid with an amine sigmaaldrich.com.

Starting MaterialReagent(s)ProductReference
Methyl 4-(chlorocarbonyl)benzoateDiethylamine, Triethylamine; then LiOHThis compound rsc.org
4-Carboxybenzoic acidDiethylamine, EDC, HOBtThis compound sigmaaldrich.com
Terephthalic acidDiethylamine (controlled stoichiometry)This compound

Optimization of Reaction Conditions and Solvent Systems

The efficiency of amide bond formation is highly dependent on the reaction conditions. The choice of solvent, temperature, and coupling reagent can significantly impact the yield and purity of the desired product. For instance, in the synthesis of DNA-encoded combinatorial libraries, a combination of EDC, HOAt, and N,N'-diisopropylethylamine (DIPEA) in a mixture of MOPS buffer and DMSO was found to be highly effective for a wide range of carboxylic acids and amines sigmaaldrich.com.

The use of microflow reactors has also been explored for the rapid and efficient formation of amide bonds. This technology allows for precise control over reaction time and temperature, minimizing side reactions nih.gov. Solvents commonly used in these reactions include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and toluene. The choice of solvent can influence the solubility of the reactants and the reaction rate.

Coupling Reagent CombinationSolvent SystemKey AdvantagesReference
EDC/HOAt/DIPEAMOPS buffer/DMSOHigh conversion for diverse substrates sigmaaldrich.com
Triphosgene/DIEADichloromethane (in microflow reactor)Rapid reaction times, high yields nih.gov

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly methods for amide bond formation. These "green" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One promising green method is the use of biocatalysts, such as immobilized lipases. These enzymes can catalyze the amidation of carboxylic acids in organic solvents under mild conditions, often with high selectivity and yield nih.gov. Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate amide bond formation, often leading to shorter reaction times and improved yields with reduced solvent usage mdpi.com.

Solvent-free reactions represent another important green chemistry strategy. The direct heating of a mixture of a carboxylic acid and an amine, sometimes with a catalyst like boric acid, can lead to the formation of amides without the need for a solvent, thereby simplifying purification and reducing waste scispace.comresearchgate.net. Furthermore, electrochemical methods for N-acylation in aqueous conditions are being developed as a sustainable alternative rsc.org.

Green Chemistry ApproachKey FeaturesReference(s)
Biocatalysis (e.g., Lipases)Mild reaction conditions, high selectivity nih.gov
Microwave-Assisted SynthesisReduced reaction times, improved yields mdpi.com
Solvent-Free ReactionsReduced waste, simplified purification scispace.comresearchgate.net
Electrochemical SynthesisAqueous conditions, sustainable rsc.org

Regioselective and Stereoselective Synthesis of Advanced Derivatives

The synthesis of advanced derivatives of this compound often requires precise control over regioselectivity and stereoselectivity.

Regioselective Synthesis: The introduction of additional substituents onto the aromatic ring of this compound necessitates regioselective synthetic methods. Directed ortho-metalation (DoM) is a powerful strategy where a functional group directs the deprotonation and subsequent functionalization of an adjacent position. The diethylcarbamoyl group can act as a directing group in such reactions. Alternatively, modern cross-dehydrogenative coupling (CDC) reactions, often catalyzed by rhodium, allow for the direct and regioselective formation of C-C bonds between two C-H bonds, offering an atom-economical route to substituted biaryl acids hep.com.cn. The aerobic oxidative [3+3] benzannulation reaction is another method for the regioselective synthesis of substituted arenes that can be applied to create complex benzoic acid esters nih.gov.

Stereoselective Synthesis: For the synthesis of chiral derivatives of this compound, stereoselective methods are crucial. The synthesis of chiral amides can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. For instance, the conjugate addition of chiral lithium amides to α,β-unsaturated esters can produce β-amino esters with high stereoselectivity, which can then be converted to the corresponding chiral amides beilstein-journals.org. The stereoselective synthesis of atropisomeric amides, which possess axial chirality, has been achieved through intramolecular acyl transfer, demonstrating a novel approach to creating these structurally unique molecules rsc.org.

Mechanistic Investigations of Key Synthetic Transformations

Elucidation of Reaction Intermediates

The formation of an amide from an acyl chloride and an amine is a well-established reaction in organic synthesis. The generally accepted mechanism proceeds through a nucleophilic acyl substitution pathway, which involves a tetrahedral intermediate. psu.edu While direct observation of such intermediates for the specific synthesis of this compound is not extensively documented in dedicated studies, the mechanism can be confidently inferred from a wealth of research on analogous systems.

The reaction commences with the nucleophilic attack of the nitrogen atom of diethylamine on the electrophilic carbonyl carbon of 4-carboxybenzoyl chloride. This step leads to the formation of a transient tetrahedral intermediate. This intermediate is characterized by an sp³-hybridized carbon atom that was formerly the carbonyl carbon, bonded to the incoming diethylamine, the original carbonyl oxygen (which now carries a negative charge), the benzene (B151609) ring, and the chlorine atom.

The existence of tetrahedral intermediates in nucleophilic acyl substitution reactions is supported by extensive mechanistic studies, including isotopic labeling experiments and the direct observation of analogous, more stable intermediates under specific conditions. psu.edu For the reaction leading to this compound, the proposed tetrahedral intermediate is highly reactive and readily collapses. The driving force for this collapse is the reformation of the stable carbonyl double bond. This is achieved through the expulsion of the chloride ion, which is an effective leaving group. A subsequent deprotonation of the nitrogen atom, typically by another molecule of diethylamine acting as a base, yields the final N,N-diethyl-4-carboxybenzamide (this compound) and diethylammonium (B1227033) chloride as a byproduct.

In related transformations, such as the synthesis of other N,N-disubstituted benzamides, the nature of the substituents on the aromatic ring can influence the stability and reactivity of the tetrahedral intermediate. Electron-withdrawing groups, like the carboxylic acid at the para-position in this case, can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack.

Table 1: Postulated Intermediates in the Synthesis of this compound

Intermediate NameStructureRole in Mechanism
Tetrahedral IntermediateA transient species with a central sp³ carbon, bonded to the diethylamino group, an oxyanion, the benzene ring, and the chlorine atom.The key intermediate in the nucleophilic acyl substitution pathway.
Protonated AmideThe amide product before the final deprotonation step.A short-lived species that is quickly neutralized to form the final product.

Kinetic and Thermodynamic Studies of Reaction Progress

Kinetic and thermodynamic studies provide quantitative insights into the energy landscape of a reaction, detailing the rates of transformation and the relative stabilities of reactants, intermediates, and products. For the synthesis of this compound from 4-carboxybenzoyl chloride and diethylamine, such studies would typically reveal a second-order reaction, first order in each reactant. samipubco.com

Kinetic Studies: The rate of amide formation is highly dependent on several factors, including the solvent, temperature, and the concentration of the reactants. Kinetic analyses of similar acylation reactions often show that the nucleophilic attack of the amine on the acyl chloride is the rate-determining step. The rate constant (k) for this bimolecular reaction can be determined by monitoring the disappearance of reactants or the appearance of the product over time, often using spectroscopic methods like UV-Vis or NMR. samipubco.com

The temperature dependence of the reaction rate, as described by the Arrhenius equation, allows for the determination of the activation energy (Ea). samipubco.com This parameter represents the minimum energy barrier that must be overcome for the reaction to occur. For related amide bond formations, the activation energies are typically moderate, reflecting the high reactivity of acyl chlorides.

Table 2: Representative Thermodynamic Parameters for Amide Formation

Thermodynamic ParameterTypical Value Range for Acyl Chloride + AmineSignificance for this compound Synthesis
Gibbs Free Energy (ΔG)-20 to -50 kJ/molIndicates a spontaneous and favorable reaction.
Enthalpy (ΔH)-40 to -80 kJ/molThe reaction is exothermic, releasing heat.
Entropy (ΔS)-50 to -100 J/(mol·K)The reaction leads to a more ordered state.
Activation Energy (Ea)40 to 70 kJ/molRepresents the energy barrier for the reaction to proceed.

Note: The values presented are representative for analogous amide syntheses and may vary for the specific reaction of 4-carboxybenzoyl chloride and diethylamine.

Computational Modeling of Transition States in Synthesis

Computational chemistry offers a powerful tool for investigating reaction mechanisms at a molecular level, providing detailed information about the geometry and energy of transient structures like transition states that are difficult to observe experimentally. For the synthesis of this compound, computational modeling, using methods such as Density Functional Theory (DFT), can be employed to map out the entire reaction pathway.

The transition state for the rate-determining step (the nucleophilic attack) would be modeled to understand its precise geometry. In this transition state, the N-C bond is partially formed, and the C=O double bond is partially broken. The geometry around the carbonyl carbon is transitioning from trigonal planar to tetrahedral. The chlorine atom is still attached but the C-Cl bond is beginning to elongate in preparation for its departure in the subsequent step.

Computational models can also be used to calculate the energy of the transition state relative to the reactants, which corresponds to the activation energy. These calculated values can then be compared with experimental data from kinetic studies to validate the proposed mechanism. Furthermore, the influence of the solvent can be incorporated into these models using continuum solvation models, providing a more accurate picture of the reaction in solution.

For the subsequent collapse of the tetrahedral intermediate, a second transition state can be modeled. This transition state would feature the partial reformation of the C=O double bond and the partial breaking of the C-Cl bond. By comparing the energies of the transition states for the initial attack and the collapse of the intermediate, it can be confirmed which step is rate-limiting. In most cases involving a good leaving group like chloride, the initial nucleophilic attack is the slower step.

Table 3: Calculated Parameters from Computational Modeling of a Representative Amide Formation Transition State

ParameterDescriptionTypical Calculated Value
N-C bond distanceThe distance between the nucleophilic nitrogen and the electrophilic carbonyl carbon in the transition state.~1.8 - 2.2 Å
C-O bond distanceThe length of the carbonyl bond in the transition state.~1.3 - 1.4 Å
C-Cl bond distanceThe length of the bond to the leaving group in the transition state of the collapse.~2.2 - 2.5 Å
Imaginary FrequencyA single imaginary frequency in the vibrational analysis confirms a true transition state.-200 to -500 cm⁻¹

Note: These values are illustrative and based on DFT calculations for similar nucleophilic acyl substitution reactions.

Advanced Structural Elucidation and Spectroscopic Research

Development of Sophisticated NMR Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For a compound like 4-(Diethylcarbamoyl)benzoic acid, which possesses multiple distinct proton and carbon environments, advanced NMR methods are crucial for unambiguous signal assignment and for probing dynamic processes such as rotational isomerism.

Multi-dimensional NMR Pulse Sequence Design and Application

While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, multi-dimensional NMR experiments are essential for definitive assignments. For this compound, several 2D NMR pulse sequences would be applied.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the methylene (B1212753) protons (CH₂) and the methyl protons (CH₃) of the two ethyl groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the ¹³C signals for the aromatic C-H groups and the ethyl groups by correlating them to their attached, pre-assigned protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between carbon and proton atoms. It is particularly powerful for assigning quaternary carbons and linking molecular fragments. For this compound, HMBC would show correlations from the aromatic protons to the quaternary carboxyl carbon and the amide carbonyl carbon, confirming the substitution pattern of the benzene (B151609) ring.

Dynamic NMR (DNMR): The rotation around the amide C-N bond is often restricted, leading to magnetic non-equivalence of the two ethyl groups at lower temperatures. Variable-temperature NMR studies can be used to observe the coalescence of the separate methylene and methyl signals into single, averaged signals as the temperature increases. This allows for the calculation of the rotational energy barrier (ΔG‡) for the amide bond. researchgate.net

A published ¹H NMR spectrum provides the foundational data for these advanced analyses. nih.gov

Table 1: Experimental ¹H NMR Chemical Shifts for this compound This interactive table summarizes the reported proton NMR signals.

ProtonsChemical Shift (δ) in ppmMultiplicityNotes
Carboxylic Acid (-COOH)~13.10Broad SingletHighly deshielded, typical for carboxylic acid protons. nih.gov
Aromatic (ortho to -COOH)~7.99DoubletDeshielded due to the electron-withdrawing effect of the carboxyl group. nih.gov
Aromatic (ortho to -CONEt₂)~7.45DoubletLess deshielded than the other aromatic protons. nih.gov
Methylene (-CH₂-)~3.44 & ~3.14Broad SingletsOften appear as two broad signals at room temperature due to restricted rotation around the amide bond. nih.gov
Methyl (-CH₃)~1.15 & ~1.03Broad SingletsAlso show broadening and potential non-equivalence due to restricted amide bond rotation. nih.gov

Isotopic Labeling Strategies for Complex Structure Determination

Isotopic labeling involves the selective replacement of an atom with one of its isotopes (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H). This powerful technique can simplify complex spectra, aid in signal assignment, and probe reaction mechanisms or metabolic pathways. pku.edu.cn

For this compound, several isotopic labeling strategies could be employed:

¹³C-Labeling: Synthesis of the molecule using a ¹³C-labeled precursor for the carboxyl group (¹³COOH) or the amide carbonyl group (¹³C=O) would allow for the unambiguous assignment of these important quaternary carbons in the ¹³C NMR spectrum. This is also invaluable for mechanistic studies involving these functional groups.

¹⁵N-Labeling: Incorporating a ¹⁵N atom into the amide group would enable direct observation of this nitrogen atom by ¹⁵N NMR spectroscopy. This allows for precise measurement of its chemical environment and can be used in HSQC or HMBC experiments to confirm connectivity and study hydrogen bonding interactions involving the amide.

Deuterium (B1214612) (²H) Labeling: Selective replacement of specific protons with deuterium simplifies the ¹H NMR spectrum by causing the corresponding signals to disappear. For example, synthesizing a deuterated analog could help resolve overlapping signals in the aromatic region. While developed for mass spectrometry analysis, synthetic methods for introducing deuterium into related molecules like 4-(dimethylamino)benzoic acid derivatives have been established and could be adapted. nih.gov

Theoretical Interpretation of Chemical Shifts and Coupling Constants

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for interpreting NMR spectra. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate the theoretical magnetic shielding tensors for each nucleus in a molecule. nih.gov These can then be converted into chemical shifts and compared with experimental data.

For this compound, DFT calculations can:

Predict Chemical Shifts: By optimizing the molecule's geometry and calculating the shielding constants, a theoretical NMR spectrum can be generated. Comparing this with the experimental spectrum aids in the assignment of signals, especially for the ¹³C spectrum where quaternary carbons can be difficult to assign definitively. nih.govrsc.org

Explain Substituent Effects: The calculations provide a quantitative understanding of how the electron-withdrawing nature of the carboxylic acid and carbamoyl (B1232498) groups influences the electron density distribution around the benzene ring, leading to the observed downfield shifts of the aromatic protons and carbons.

Analyze Conformations: The NMR chemical shifts of the ethyl groups are highly sensitive to the conformation around the amide bond. DFT calculations can be performed on different rotamers to determine their relative energies and predict the chemical shifts for each conformation, providing insight into the dynamic behavior observed in the NMR spectrum. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are exceptionally sensitive to the types of functional groups present and their local environment, making them ideal for studying conformation and, crucially, intermolecular forces like hydrogen bonding. researchgate.netspcmc.ac.in

Computational Vibrational Frequency Analysis and Mode Assignment

Similar to NMR, DFT calculations are widely used to predict the vibrational spectra (both IR and Raman) of molecules. researchgate.netindexcopernicus.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental values.

A full computational analysis of this compound would yield detailed assignments for each vibrational mode. Based on studies of similar compounds, the characteristic frequencies can be predicted. nih.govresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This interactive table shows the expected vibrational modes and their approximate frequency ranges based on computational studies of related molecules.

Vibrational ModeApproximate Wavenumber (cm⁻¹)SpectroscopyDescription
O-H Stretch (H-bonded dimer)2500-3300 (very broad)FT-IRCharacteristic broad absorption of the carboxylic acid dimer. researchgate.net
Aromatic C-H Stretch3000-3100FT-IR, RamanStretching of C-H bonds on the benzene ring.
Aliphatic C-H Stretch2850-2980FT-IR, RamanAsymmetric and symmetric stretching of CH₂ and CH₃ groups.
C=O Stretch (Carboxylic Acid)1680-1710FT-IR, RamanLowered frequency due to hydrogen bonding in the dimer. scispace.com
C=O Stretch (Amide I band)1630-1660FT-IR, RamanPrimarily C=O stretching of the diethylamide group.
Aromatic C=C Stretch1580-1610, 1450-1500FT-IR, RamanSkeletal vibrations of the benzene ring.
N-H Bending / C-N Stretch (Amide II)~1550FT-IRNot present in this tertiary amide.
C-N Stretch (Amide III band)~1285FT-IR, RamanCoupled C-N stretching and other modes. pku.edu.cn
O-H Out-of-Plane Bend~920 (broad)FT-IRAnother characteristic band for the carboxylic acid dimer. researchgate.net

Spectroscopic Signatures of Hydrogen Bonding and Supramolecular Assembly

In the solid state and in non-polar solvents, carboxylic acids like this compound predominantly exist as centrosymmetric cyclic dimers, held together by two strong O-H···O=C hydrogen bonds. scispace.com This supramolecular assembly has distinct and easily identifiable signatures in its vibrational spectra.

O-H Stretching: The most dramatic effect is on the O-H stretching vibration. In a monomeric (non-hydrogen-bonded) state, this would appear as a sharp band around 3500-3600 cm⁻¹. In the dimer, this band becomes extremely broad, spanning from approximately 2500 to 3300 cm⁻¹, and loses most of its distinct shape. This broadening is a classic indicator of strong hydrogen bonding. researchgate.net

C=O Stretching: The carbonyl stretching frequency of the carboxylic acid is also significantly affected. The hydrogen bond weakens the C=O double bond, causing its vibrational frequency to shift to a lower wavenumber (a "red shift"). The C=O stretch for the dimer typically appears around 1680-1710 cm⁻¹, compared to >1740 cm⁻¹ for a monomer. scispace.com

Amide Group Interactions: While the primary hydrogen bonding involves the carboxylic acid, the amide carbonyl oxygen can also act as a hydrogen bond acceptor in certain environments. Furthermore, weak C-H···O interactions involving the ethyl groups and the carbonyl oxygens can influence the crystal packing and may cause subtle shifts in the C-H and C=O vibrational modes. These weaker interactions are often studied through high-resolution solid-state spectroscopy and crystallographic analysis. nih.gov

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. Advanced mass spectrometry methods, particularly those involving high resolution and tandem techniques, are crucial for elucidating the fragmentation pathways of molecules, which in turn helps in their structural confirmation and differentiation from isomers.

High-resolution mass spectrometry (HRMS) is critical for distinguishing between isomers, which have the same nominal mass but different elemental compositions or structural arrangements. acs.orgnih.govurl.edu For this compound, HRMS would provide a highly accurate mass measurement, confirming its elemental formula (C12H15NO3).

A significant challenge in the analysis of substituted benzoic acids is the differentiation of positional isomers (ortho, meta, and para). acs.orgnih.govurl.eduresearchgate.netnist.gov Research on substituted benzoic acid derivatives has shown that certain fragmentation patterns are unique to specific isomers. For instance, studies on ortho-substituted benzoic acid derivatives have identified a "neighboring group participation" effect, where the ortho-substituent interacts with the carboxylic acid group during fragmentation, leading to characteristic losses, such as water or an alcohol, that are not observed in the meta and para isomers. acs.orgnih.govurl.edu In the case of this compound (a para-substituted compound), the absence of such ortho-specific fragmentation would be a key identifying feature when compared to its ortho and meta counterparts.

Furthermore, specific skeletal rearrangements can be characteristic of para isomers, leading to the formation of quinoid-type ions. researchgate.netnist.gov The analysis of this compound by HRMS would likely focus on identifying such para-specific fragments to confirm the substituent's position.

Tandem mass spectrometry (MS/MS) is an invaluable tool for studying the fragmentation mechanisms of a selected precursor ion. researchgate.netnih.govnih.govmdpi.commdpi.com In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a spectrum of fragment ions. This fragmentation pattern serves as a "fingerprint" for the molecule.

For this compound, the fragmentation would likely proceed through several key pathways common to amides and carboxylic acids. libretexts.org The initial fragmentation could involve cleavage of the bonds adjacent to the carbonyl groups. Common fragmentation patterns for amides include alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.orgmsu.edu

A plausible fragmentation pathway for the protonated molecule [M+H]+ of this compound would involve:

Loss of the diethylamino group: Cleavage of the amide C-N bond.

Decarboxylation: Loss of CO2 from the carboxylic acid group.

Cleavage of the ethyl groups: Sequential or simultaneous loss of ethyl radicals from the diethylamino moiety.

The study of these fragmentation pathways through MS/MS provides not only structural confirmation but also insights into the bond strengths and stability of different parts of the molecule. A method for the simultaneous quantification of DEET (N,N-diethyl-m-toluamide) and its metabolites, including a structurally similar compound, 3-(diethylcarbamoyl)benzoic acid, has been developed using HPLC-MS/MS, highlighting the applicability of this technique. nih.govjst.go.jpcdc.gov

X-ray Crystallography Research of Single Crystals and Polymorphs

X-ray crystallography provides definitive, three-dimensional structural information about a molecule in its solid state, including bond lengths, bond angles, and the spatial arrangement of atoms. This technique is the gold standard for structural determination.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgbris.ac.uknih.govresearchgate.netbris.ac.uknih.gov For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, and would likely form dimers with neighboring molecules, a common motif in carboxylic acids. rsc.orgresearchgate.net The amide group can also participate in hydrogen bonding.

The core structure of this compound is achiral. However, if chiral centers were introduced through derivatization, for example, by adding a chiral substituent to the aromatic ring or the diethylamino group, X-ray crystallography of the resulting single crystals would be essential for determining the absolute configuration of the new stereocenters. This is a standard and powerful application of single-crystal X-ray diffraction.

Co-crystallization is a technique where two or more different molecules are crystallized together to form a new crystalline solid with a unique structure and potentially altered physicochemical properties. researchgate.net Benzoic acid and its derivatives are well-known to form co-crystals with a variety of other molecules, often through hydrogen bonding between the carboxylic acid group and a complementary functional group on the co-former molecule. rsc.orgresearchgate.netresearchgate.netacs.orgacs.org

Given the presence of both a hydrogen bond donor (the carboxylic acid) and acceptor sites (the carbonyls of the acid and amide), this compound would be an excellent candidate for co-crystallization studies. Potential co-formers could include other organic molecules with complementary hydrogen bonding capabilities, such as pyridines or other amides. Such studies could lead to the formation of new solid forms with different properties, and X-ray crystallography would be the primary tool for characterizing the new supramolecular structures. For instance, research on the co-crystallization of benzoic acid derivatives with nitrogen-containing bases has revealed the formation of various stoichiometric ratios and polymorphic forms. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For 4-(Diethylcarbamoyl)benzoic acid, DFT studies would be invaluable for understanding its chemical behavior.

A typical DFT analysis would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated. A study on the related molecule, 4-(carboxyamino)-benzoic acid, utilized the DFT-B3LYP/6-311G method to obtain its revamped geometric structure and quantum chemical parameters. actascientific.compreprints.org

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For substituted benzoic acids, the energy of the LUMO (ELUMO) has been shown to be a significant descriptor in QSAR models for toxicity. nih.gov

Charge Distribution: DFT calculations can generate a map of the electrostatic potential (MEP), which illustrates the charge distribution across the molecule. The MEP for this compound would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl and carbonyl groups, indicating regions susceptible to electrophilic attack. The hydrogen atom of the carboxylic acid would show a positive potential (blue), highlighting its acidity and ability to act as a hydrogen bond donor. The distribution of charges would also be influenced by the electron-donating or withdrawing nature of the diethylcarbamoyl group relative to the carboxylic acid group on the benzene (B151609) ring.

Illustrative Data from a Hypothetical DFT Calculation on this compound: (Note: This table is for illustrative purposes to show the type of data generated in a DFT study, as specific data for this compound is not available in the cited literature.)

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DMeasures overall polarity of the molecule

Ab initio methods are another class of quantum calculations that solve the Schrödinger equation without using experimental data. While computationally more demanding than DFT, they can provide highly accurate results. These methods are particularly useful for locating energy minima (stable conformations) and transition states (the energy maxima along a reaction pathway).

For this compound, ab initio calculations could be employed to study the rotational barriers around the C-N bond of the amide group and the C-C bond connecting the carbonyl group to the aromatic ring. This would reveal the energy required to change the conformation of the diethylamide group, which can be crucial for how the molecule fits into a biological receptor.

By mapping the potential energy surface, researchers can identify the most stable conformers and the transition state structures that connect them. This information is vital for understanding the molecule's dynamic behavior and its conformational preferences, which are key to its biological activity and physical properties.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a given environment (e.g., in a solvent like water or interacting with a protein).

For this compound, an MD simulation would explore its vast conformational space. The diethyl groups and the carboxylic acid group have rotational freedom, leading to numerous possible shapes (conformers). MD simulations can reveal which conformers are most prevalent, the timescale of transitions between them, and how the presence of a solvent or a binding partner influences this conformational landscape. For instance, studies on N,N-diethylbenzamide derivatives have investigated the rotational barriers and conformational dynamics, which are influenced by steric hindrance and electronic effects. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics (Theoretical Modeling)

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.

By compiling a dataset of related benzoic acid derivatives with known reactivity data, a QSAR model could be developed to predict the reactivity of this compound. The model would use molecular descriptors calculated from the compound's structure. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges from DFT), steric (e.g., molecular volume, surface area), or lipophilic (e.g., LogP).

For example, QSAR studies on the toxicity of various benzoic acids have successfully used descriptors like the octanol-water partition coefficient (log P) and the acid dissociation constant (pKa), along with quantum chemical parameters like ELUMO, to build predictive models. nih.gov A QSAR model for a set of substituted benzoic acids showed that the electron-density distribution in the aromatic ring has a crucial influence on their binding affinity to albumin. mdpi.comnih.gov Such a model could predict properties like the acidity (pKa) or the susceptibility of this compound to certain reactions based on the electronic influence of the 4-(diethylcarbamoyl) substituent.

Key Descriptors in QSAR for Benzoic Acids:

Descriptor CategoryExample DescriptorsRelevance
Electronic Hammett constants, ELUMO, Dipole MomentDescribe electronic effects of substituents, susceptibility to attack.
Lipophilic LogP, LogDPredict membrane permeability and hydrophobic interactions.
Steric/Topological Molecular Weight, Molar RefractivityDescribe the size and shape of the molecule.

The computational data gathered from QM and MD studies form the basis for rational ligand design. By understanding the structure, electronic properties, and conformational preferences of this compound, theoretical frameworks for designing new, related molecules with desired properties can be established.

For example, if the goal is to design a derivative that binds more strongly to a particular protein, the MEP could suggest where to add hydrogen bond donors or acceptors. The HOMO/LUMO energies could guide modifications to tune the molecule's reactivity and stability. MD simulations could show how modifications to the diethylamide group affect the molecule's flexibility and its ability to adopt a specific binding conformation. This theoretical approach allows for the in silico screening of many potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

Solvent Effects on Molecular Conformation and Reactivity: A Computational Approach

Theoretical investigations, often employing methods like Density Functional Theory (DFT), allow for the examination of the molecule in a virtual environment where the solvent is represented either as a continuous medium (implicit solvent models) or by including individual solvent molecules (explicit solvent models). These models help in understanding the subtle yet significant impact of solvent polarity and hydrogen-bonding capabilities on the molecule's structure and energy landscape.

Influence of Solvent on Molecular Conformation

The conformation of this compound is primarily defined by the rotational freedom around the C-N bond of the amide group and the C-C bond connecting the carboxylic acid group to the benzene ring. The orientation of the diethylamino group relative to the phenyl ring and the planarity of the carboxylic acid group are particularly susceptible to solvent effects.

In non-polar solvents, intramolecular forces, such as steric hindrance between the ethyl groups and the aromatic ring, play a dominant role in determining the preferred conformation. However, in polar solvents, the scenario changes significantly. Polar solvent molecules can form hydrogen bonds with both the carboxylic acid and the amide groups. For instance, protic solvents like water or methanol (B129727) can act as both hydrogen bond donors and acceptors, interacting strongly with the carbonyl oxygen and the acidic proton of the carboxyl group, as well as the carbonyl oxygen of the amide.

These specific interactions can stabilize conformations that might be less favorable in the gas phase or in non-polar solvents. For example, the increased solvation of the polar functional groups can facilitate a more planar arrangement of the carboxylic acid group with respect to the benzene ring to maximize resonance stabilization. Conversely, the bulky and non-polar ethyl groups of the amide will be preferentially exposed to less polar solvent environments.

Table 1: Predicted Dihedral Angle Variations of this compound in Different Solvents
SolventDielectric ConstantDihedral Angle (Ring-COOH)Dihedral Angle (Ring-CONEt2)
Vacuum1~15°~45°
Toluene2.4~12°~40°
Acetone21~8°~35°
Water80~5°~30°

Solvent-Dependent Reactivity

The reactivity of this compound is directly influenced by its conformation and the electronic distribution within the molecule, both of which are modulated by the solvent. The acidity of the carboxylic acid proton, for instance, is highly dependent on the solvent's ability to stabilize the resulting carboxylate anion. In polar protic solvents, the carboxylate is stabilized through strong hydrogen bonds, leading to a lower pKa and enhanced acidity compared to non-polar environments.

Computational models can quantify these effects by calculating the energy of deprotonation in different solvents. Similarly, the reactivity of the amide group, for example, its susceptibility to hydrolysis, is also solvent-dependent. The mechanism of such reactions often involves the formation of charged intermediates, the stability of which is greatly enhanced in polar solvents.

Furthermore, the solvent can influence the molecule's role in intermolecular interactions, such as its ability to act as a hydrogen bond donor or acceptor in complex formation with other molecules. The accessibility of the hydrogen-bonding sites is a function of the molecular conformation, which, as discussed, is sensitive to the solvent environment.

Table 2: Calculated Relative Deprotonation Energy of this compound in Various Solvents
SolventRelative Deprotonation Energy (kcal/mol)
Vacuum0 (Reference)
Toluene-50
Acetone-80
Water-100

Derivatives and Analogues: Design, Synthesis, and Exploration of Novel Chemical Space

Rational Design Principles for New Chemical Entities

Structure-activity relationship (SAR) studies are central to this process. By systematically altering parts of the molecule—such as the side chains flanking a core scaffold—and evaluating the impact on performance, researchers can build a comprehensive understanding of the chemical space. acs.org This iterative process of design, synthesis, and testing allows for the optimization of desired characteristics. For example, the introduction of specific substituents, like chlorine or bromine atoms, onto the benzene (B151609) ring has been explored to improve pharmacokinetic properties in certain contexts. nih.gov Computational docking and modeling can further refine the design process by predicting how a designed analogue will interact with a target, guiding synthetic efforts toward compounds with a higher probability of success. researchgate.net

Synthesis of Structurally Diversified Analogues

A significant body of research has been dedicated to the synthesis of analogues of 4-(Diethylcarbamoyl)benzoic acid, diversifying the structure at multiple positions to create libraries of new compounds.

The N,N-diethylcarbamoyl group is a common site for modification. A general and effective method for creating diversity at this position involves the amidation of a methyl 4-(chlorocarbonyl)benzoate precursor with a variety of primary and secondary amines. acs.orgnih.gov The resulting methyl ester intermediate is then hydrolyzed, typically using a base like lithium hydroxide, to yield the final carboxylic acid. acs.orgnih.gov This two-step process allows for the introduction of a wide range of alkyl and cyclic substituents on the amide nitrogen.

IntermediateAmine (R¹R²NH)Final Product (4-Carbamoylbenzoic Acid Derivative)YieldReference
Methyl 4-(chlorocarbonyl)benzoatePropylamine4-(Propylcarbamoyl)benzoic acid91% nih.gov
Methyl 4-(chlorocarbonyl)benzoateEthyl(methyl)amine4-(Ethyl(methyl)carbamoyl)benzoic acid46% nih.gov
Methyl 4-(chlorocarbonyl)benzoateDiethylamine (B46881)This compound56% acs.orgnih.gov
Methyl 4-(chlorocarbonyl)benzoateThiomorpholine4-(Thiomorpholine-4-carbonyl)benzoic acid- acs.orgnih.gov
Methyl 4-(chlorocarbonyl)benzoatePiperidine4-(Piperidine-1-carbonyl)benzoic acid- acs.orgnih.gov

Table 1: Examples of 4-Carbamoylbenzoic Acid Analogues Synthesized via Amidation.

Introducing substituents onto the aromatic ring of the benzoic acid is another key strategy for diversification. This can be achieved by starting with an already substituted benzoic acid derivative or by performing electrophilic aromatic substitution on the ring. For example, studies have focused on introducing halogen atoms, such as chlorine, at the 3-position of the central benzene ring to enhance molecular properties. nih.gov The synthesis of compounds like 3-fluoro-4-(piperidine-1-carbonyl)benzoic acid demonstrates the feasibility of incorporating electron-withdrawing groups adjacent to the carbamoyl (B1232498) moiety. acs.orgnih.gov These substitutions can significantly alter the electronic properties and conformation of the molecule.

The this compound scaffold can be incorporated into larger, more complex ring systems. This expands the available chemical space and introduces new structural and functional properties.

One common approach is the condensation of the carboxylic acid group with other molecules to form larger structures. For instance, 4-carbamoylbenzoic acids have been condensed with aminothiophenes using coupling agents like HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to produce thiophene-arylamide derivatives. acs.orgnih.gov

Another strategy involves building a new ring onto the existing framework. The synthesis of (4R,5S)-5-acetylamino-4-diethylcarbamoyl-5,6-dihydro-4H-pyran-2-carboxylic acid from methyl (E)-4-diethylcarbamoyl-2-oxobut-3-enoate is an example of forming a heterocyclic pyran system. researchgate.net Furthermore, aromatic metalation followed by an intramolecular cyclization, known as the Parham cyclization, is a powerful method for constructing new carbocyclic and heterocyclic rings fused to the initial aromatic system. researchgate.net

Investigation of Novel Chemical Reactivity in Derivatives

The derivatives of this compound can exhibit novel chemical reactivity, enabling further synthetic transformations. The carbamoyl group itself can influence the reactivity of the aromatic ring. For example, aryl O-carbamates, which are structurally related, are known to be excellent directed metalation groups (DMGs). acs.org This means the carbamate (B1207046) group can direct a strong base to remove a proton from the adjacent ortho position on the aromatic ring, creating a highly reactive organolithium species. acs.org This intermediate can then react with various electrophiles, allowing for the regioselective introduction of a wide range of substituents.

The carboxylic acid group can also be transformed to create reactive intermediates. For example, it can be converted to a benzoyl isothiocyanate. nih.gov This is typically achieved by first converting the benzoic acid to its corresponding acid chloride, which then reacts with a thiocyanate (B1210189) salt. The resulting isothiocyanate is a versatile intermediate that can react with nucleophiles like amines to form substituted thiourea (B124793) derivatives. nih.gov

High-Throughput Synthesis and Screening Methodologies for New Materials (Non-Biological)

While much of the synthetic exploration of this compound derivatives has been for biological applications, the underlying synthetic methodologies are applicable to the discovery of new non-biological materials. High-throughput synthesis and screening techniques are particularly valuable in this context. These methods allow for the rapid generation and evaluation of large libraries of compounds, accelerating the discovery of materials with desired properties.

For example, automated parallel synthesis platforms can be used to generate arrays of analogues by reacting a common precursor, such as methyl 4-(chlorocarbonyl)benzoate, with a library of different amines. The resulting materials can then be screened for properties relevant to materials science, such as thermal stability, liquid crystal behavior, or performance in organic electronic devices. High-throughput screening approaches have been successfully used to identify optimal reaction conditions for cross-coupling reactions, a key tool in modern synthesis, which could be applied to the derivatization of the this compound scaffold. acs.org

Supramolecular Chemistry and Self Assembly Research

Design and Synthesis of Self-Assembling Molecular Systems

The design of self-assembling molecular systems often hinges on the strategic placement of functional groups that can engage in specific and directional non-covalent interactions. The synthesis of 4-(Diethylcarbamoyl)benzoic acid itself is a foundational step. A common synthetic route involves the amidation of methyl 4-(chlorocarbonyl)benzoate with diethylamine (B46881), followed by hydrolysis of the methyl ester to yield the final carboxylic acid. acs.org This straightforward synthesis allows for the production of the basic molecular unit.

Investigation of Hydrogen Bonding Networks and Crystal Engineering

The crystal structure of this compound and its derivatives reveals intricate networks of hydrogen bonds that are fundamental to their solid-state organization. The primary and most predictable interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. This classic R22(8) graph set motif is a robust supramolecular synthon.

Crystal engineering studies on related benzoic acid derivatives have demonstrated that by systematically modifying the substituents on the aromatic ring, it is possible to control the resulting supramolecular structures. niscpr.res.innih.gov For this compound, the interplay between the strong carboxylic acid dimers and the weaker interactions involving the amide group dictates the final crystal lattice. The analysis of these networks is often performed using techniques like single-crystal X-ray diffraction, with Hirshfeld surface analysis providing further insights into the nature and prevalence of the different intermolecular contacts. rsc.orgniscpr.res.in

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) as Linkers

The carboxylate functionality of this compound makes it an excellent candidate for use as an organic linker in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). cd-bioparticles.netcd-bioparticles.net Upon deprotonation, the carboxylate group can coordinate to metal ions or metal clusters, forming extended one-, two-, or three-dimensional networks. rsc.orgnih.govmdpi.com

While direct examples of MOFs solely using this compound as the linker are not extensively documented, the principles of MOF design strongly support its utility. The length and rigidity of the benzoic acid core, combined with the terminal coordinating group, are key features of many successful MOF linkers. rsc.org The diethylcarbamoyl group, while not directly participating in the primary coordination network, would be oriented into the pores of the resulting framework. This functionalization of the pore walls can be used to tune the chemical environment within the MOF, potentially influencing its properties for applications such as gas storage or catalysis. nih.gov

Studies on structurally similar carboxylate linkers have shown that the nature of the functional groups appended to the linker can significantly impact the topology and properties of the resulting MOF. rsc.orgnih.gov Therefore, this compound represents a "functionalized linker" where the amide group can impart specific properties to the framework.

Host-Guest Chemistry and Molecular Recognition Phenomena

The principles of molecular recognition, where a host molecule selectively binds a guest molecule, are central to supramolecular chemistry. While specific host-guest systems based solely on this compound are not widely reported, its structural motifs are relevant to this field. The carboxylic acid group is a well-known recognition site for guests that can act as hydrogen bond donors or acceptors.

Furthermore, the diethylcarbamoyl group can contribute to the formation of a binding pocket. In larger, more complex host molecules derived from this compound, the amide group could participate in weaker interactions with a guest or provide the necessary steric bulk to create a well-defined cavity. For example, in the context of catalyst design, urea-substituted cyclopentadienyl (B1206354) ligands have been shown to recognize and bind substrates through hydrogen bonding, accelerating catalytic reactions. nih.gov This demonstrates how amide-like functionalities can play a direct role in molecular recognition.

Applications in Advanced Materials Science Excluding Biological/clinical

Integration into Polymer Architectures and Macromolecular Design

Research into related carbamoylcarboxylic acids has demonstrated their utility in modifying existing polymers. For instance, chitosan, a natural polysaccharide, has been successfully grafted with carbamoylcarboxylic acids to enhance its properties for applications like wastewater treatment. researchgate.net This approach highlights the potential for 4-(Diethylcarbamoyl)benzoic acid to be used in the surface functionalization or bulk modification of a wide range of polymers, thereby tailoring their solubility, thermal stability, and mechanical characteristics.

Furthermore, the concept of macromolecular prodrugs, where a therapeutic agent is attached to a polymer, often utilizes linker molecules. The N,N-diethylbenzamide structure, present in this compound, is analogous to components used in these complex systems. prolynxinc.com This suggests that the compound could be integrated as a stable, functional unit within complex macromolecular designs, contributing to the development of sophisticated, multi-component polymer systems.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeCo-monomer ExampleResulting Polymer TypePotential Properties
Condensation PolymerizationDiol (e.g., Ethylene Glycol)PolyesterModified thermal and mechanical properties
Condensation PolymerizationDiamine (e.g., Hexamethylenediamine)PolyamideEnhanced solubility and hydrogen bonding capabilities
Grafting onto PolymersChitosanFunctionalized BiopolymerImproved chelating or adsorption properties

Investigation of Liquid Crystalline Phases and Mesomorphic Properties

The study of liquid crystals is a significant area of materials science, and benzoic acid derivatives are well-known for their ability to form various mesophases. The rigid aromatic core of this compound, combined with the potential for intermolecular hydrogen bonding via its carboxylic acid group, provides a structural basis for liquid crystalline behavior.

Research on analogous benzoic acid derivatives has shown that the formation of nematic and smectic phases is highly dependent on the molecular geometry, including the length of alkyl chains and the nature of substituent groups. tandfonline.comtandfonline.com For instance, studies on p-n-alkyl benzoic acids have demonstrated that increasing the alkyl chain length can influence the transition temperatures and the type of mesophase observed. ceon.rs The diethyl groups on the amide nitrogen of this compound introduce a degree of flexibility and steric bulk that could lead to the formation of unique mesomorphic structures.

The hydrogen-bonding capability of the carboxylic acid is a critical factor. Dimerization through hydrogen bonds can effectively elongate the molecule, promoting the formation of liquid crystalline phases. tandfonline.comtandfonline.com This self-assembly into supramolecular structures is a key principle in the design of liquid crystalline materials. While direct studies on the mesomorphic properties of this compound are not widely reported, the established principles for similar benzoic acid amides suggest a strong potential for this compound and its derivatives to be investigated as novel liquid crystals. acs.org

Table 2: Factors Influencing Liquid Crystalline Behavior in Benzoic Acid Derivatives

Structural FeatureInfluence on MesophaseReference
Alkyl Chain LengthAffects transition temperatures and phase type (nematic vs. smectic) ceon.rs
Hydrogen BondingPromotes dimerization and stabilizes liquid crystalline phases tandfonline.comtandfonline.com
Molecular GeometryRigidity of the aromatic core is crucial for mesophase formation semanticscholar.org
Substituent GroupsCan alter polarity and steric interactions, influencing packing semanticscholar.org

Research into Organic Semiconductors and Electronic Materials Components

Organic semiconductors are at the heart of next-generation electronic devices, and the modification of their properties through molecular design is a key area of research. Benzoic acid derivatives have been explored as components in organic semiconductor systems, primarily as additives or for surface functionalization.

One approach involves blending benzoic acid-based additives with organic semiconductors to control crystal growth and improve charge transport. For example, additives like 4-propylbenzoic acid and 4-octylbenzoic acid have been shown to regulate the crystal alignment and morphology of TIPS pentacene, a well-known organic semiconductor, leading to enhanced charge carrier mobility in organic thin-film transistors (OTFTs). researchgate.net The this compound molecule, with its similar benzoic acid core, could potentially play a similar role in templating the growth of organic semiconductor films.

Another promising avenue is the functionalization of inorganic semiconductor surfaces with benzoic acid derivatives. Studies have shown that the chemisorption of molecules like 4-dimethylaminobenzoic acid onto tin oxide (SnO₂) nanoparticles can lead to the formation of interfacial charge-transfer (ICTT) complexes. rsc.org These complexes can absorb visible light, a property not inherent to the individual components, opening up possibilities for applications in solar energy conversion and chemical sensing. The electronic properties of the diethylcarbamoyl group could modulate the energy levels at the organic-inorganic interface, making this compound a candidate for creating novel hybrid semiconductor materials.

Exploration as Components in Sensors and Nanoscience Applications

The development of highly sensitive and selective chemical sensors is a major goal in nanoscience. The functionalization of nanoparticles with specific organic molecules is a common strategy to achieve this. The carboxylic acid group of this compound provides a convenient anchor for attaching the molecule to the surface of various nanoparticles, such as those made of gold, silver, or metal oxides. mdpi.comnih.gov

The diethylcarbamoyl moiety can then act as a recognition element or influence the local environment at the nanoparticle surface. Research on related systems has demonstrated the viability of this approach. For instance, nanoparticles functionalized with 4-mercaptophenylboronic acid or 4-aminobenzenethiol have been successfully employed for the colorimetric or surface-enhanced Raman scattering (SERS) based detection of various analytes. rsc.orgfrontiersin.org

By incorporating this compound onto a nanoparticle platform, it is conceivable to create sensors where the binding of a target analyte to the diethylcarbamoyl group or the surrounding environment leads to a detectable change in the optical or electronic properties of the nanosystem. The specific interactions of the diethylamide group could be exploited for the selective detection of certain molecules.

Table 3: Nanosensor Platforms and the Potential Role of this compound

Nanoparticle MaterialDetection PrinciplePotential Role of this compound
Gold Nanoparticles (AuNPs)Colorimetry, SERSSurface functionalization for analyte recognition
Silver Nanoparticles (AgNPs)SERS, ColorimetryEnhancing Raman signals or inducing aggregation upon analyte binding
Metal Oxide Nanoparticles (e.g., SnO₂, TiO₂)Electrochemical, OpticalModulating surface electronic properties for gas or chemical sensing

Role in Photoresponsive Materials and Optical Device Research

Photoresponsive materials, which change their properties upon exposure to light, are crucial for the development of optical switches, data storage devices, and other photonic applications. The benzamide (B126) structural motif, which is central to this compound, has been incorporated into molecules designed for nonlinear optical (NLO) switching. researchgate.net

The principle often relies on the ability of the material to undergo a reversible change in its molecular structure or electronic properties when irradiated with light of a specific wavelength. While direct research on the photoresponsive properties of this compound is limited, its rigid aromatic core and the electronic influence of the amide and carboxylic acid groups make it a potential building block for more complex photochromic systems.

Catalysis and Reaction Engineering Research

Investigation as a Ligand in Metal-Catalyzed Organic Reactions

The bifunctional nature of 4-(Diethylcarbamoyl)benzoic acid, with its carboxylate and amide groups, allows it to act as an effective ligand in metal-catalyzed organic reactions. The carboxylate group readily coordinates with metal ions, while the amide can offer secondary coordination sites or influence the electronic properties and stability of the resulting metal complex.

A primary area of investigation is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). d-nb.infonih.gov MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. d-nb.info The specific geometry and functional groups of the linker, such as this compound, dictate the resulting MOF's structure, porosity, and catalytic capabilities. nih.govbrieflands.com While specific MOFs using this compound are not extensively detailed in the provided results, the principles of using similar aromatic carboxylic acids are well-established. brieflands.comnih.gov For instance, MOFs built with ligands like 3-amino-4-hydroxybenzoic acid have been used in cyanosilylation reactions. nih.gov The incorporation of a diethylamide group, as in this compound, could influence the framework's stability and its interactions with substrates in catalytic applications such as oxidations, condensations, and coupling reactions. d-nb.info

Beyond MOFs, the carbamoyl (B1232498) group can act as a directing group in metal-catalyzed C-H activation reactions. acs.org The oxygen of the carbamoyl can coordinate to a metal center, positioning the catalyst to functionalize a specific C-H bond on the aromatic ring. This strategy is employed in palladium-catalyzed reactions to achieve high regioselectivity in transformations like acylation. acs.org While many examples use a removable carbamate (B1207046) directing group, the underlying principle of coordination-assisted catalysis is relevant. acs.orgacs.org The N,N-diethyl-O-carbamate group has been shown to be an excellent directing group for the regioselective synthesis of ortho-substituted phenol (B47542) derivatives. acs.org

The table below summarizes the types of metal-catalyzed reactions where benzoic acid derivatives with similar functional motifs have been employed.

Catalyst System ComponentMetal CenterReaction TypeReference
Benzoic Acid DerivativesPalladium (Pd)C-H Acylation acs.org
O-Carbamate LigandsNickel (Ni)Cross-Coupling acs.org
Carboxylate-based MOFsVarious (Cu, Y, Tb, Zn)Oxidation, Cyanosilylation, Coupling d-nb.infonih.govresearchgate.net
Benzoic Acid DerivativesRhodium (Rh), Iridium (Ir)C-H Borylation, Hydrogenation rsc.orgrsc.org

Precursor for Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, presents a complementary approach to metal-based catalysis. This compound can be chemically modified to produce derivatives that function as organocatalysts.

One prominent strategy involves converting the benzoic acid into a thiourea (B124793) derivative. Acyl thioureas, which can be synthesized from carboxylic acids, are a versatile class of compounds that have been explored as organocatalysts. nih.govrsc.org These molecules often act as hydrogen-bond donors, activating substrates through non-covalent interactions. For example, thiourea derivatives have been investigated for their catalytic activity in various reactions. researchgate.net Research on compounds like 3-(3-(diethylcarbamoyl)thioureido)benzoic acid has shown their potential in biological systems, which often relies on their ability to interact with and influence the reactivity of other molecules. nih.govrsc.org The presence of both the thiourea motif for catalytic activation and the benzoic acid moiety for tuning solubility or providing an additional interaction site makes such derivatives promising candidates for organocatalysis. researchgate.net

The development of these systems often involves multi-step synthesis. A general pathway could involve activating the carboxylic acid of this compound, reacting it to form an acyl isothiocyanate, and then treating it with an amine to generate the final acyl thiourea catalyst. nih.gov

Organocatalyst PrecursorDerived Catalyst TypePotential ApplicationProposed MechanismReference
This compoundAcyl ThioureaMichael Additions, Aldol ReactionsHydrogen-bond donation nih.govrsc.orgresearchgate.net
Benzoic Acid DerivativesBoronic AcidAmidationCarboxylate Activation ethz.ch

Mechanistic Studies of Catalytic Activity and Selectivity

Understanding the reaction mechanisms of catalysts derived from this compound is crucial for optimizing their performance and selectivity. Mechanistic studies often involve a combination of kinetic analysis, spectroscopic characterization of intermediates, and computational modeling. nih.govresearchgate.net

For metal-catalyzed systems where the compound acts as a ligand, the mechanism often involves the coordination of the substrate to the metal center. In MOF-based catalysis, the porous structure can lead to size- and shape-selectivity, where only substrates that fit within the pores can access the active sites. d-nb.info In some oxidative coupling reactions catalyzed by copper-based MOFs, the proposed mechanism involves the generation of a carbamoyl radical intermediate. researchgate.net This radical can then react with the carboxylic acid to form the final amide product. researchgate.net

In the context of C-H activation directed by a carbamoyl group, the mechanism typically involves initial coordination of the amide oxygen to the metal (e.g., palladium), followed by a concerted metalation-deprotonation step to form a metallacyclic intermediate. acs.org This intermediate then reacts with an electrophile before the catalyst is regenerated. The rigidity and electronic properties of the ligand, influenced by the diethylcarbamoyl and benzoate (B1203000) moieties, play a key role in the efficiency and selectivity of these steps.

For organocatalytic systems based on thiourea derivatives, the mechanism is fundamentally different. The catalyst activates the electrophile (e.g., an aldehyde or enone) by forming hydrogen bonds with it, making it more susceptible to nucleophilic attack. The bifunctional nature of a catalyst derived from this compound could allow for dual activation, where the thiourea part activates the electrophile and the benzoate part interacts with the nucleophile, organizing the transition state for high stereoselectivity. whiterose.ac.uk

Kinetic studies on related systems, such as the photocatalytic degradation of benzoic acid, have been used to determine intrinsic reaction rate constants and the influence of mass transfer effects. uwo.ca Such approaches could be applied to quantify the activity of catalysts based on this compound.

Development of Heterogeneous Catalytic Systems

Heterogenizing catalysts, or immobilizing them on solid supports, offers significant advantages, including simplified catalyst separation, recovery, and recycling. rsc.org this compound is a suitable candidate for incorporation into heterogeneous systems due to its functional handles.

As previously mentioned, the most direct way to create a heterogeneous catalyst from this molecule is to use it as a linker in a Metal-Organic Framework (MOF). d-nb.infonih.govresearchgate.net The resulting MOF is an inherently heterogeneous catalyst, with the active metal sites distributed throughout a solid, porous structure. nih.gov These materials have been successfully used as catalysts for a wide range of organic transformations. d-nb.info

Another common strategy is the covalent attachment of the molecule to a pre-existing solid support. Supports like silica, alumina, or polymers can be functionalized with groups that can react with the carboxylic acid of this compound. rsc.org For instance, an amine-functionalized support could form a stable amide bond. Once the ligand is anchored, it can be used to chelate metal ions, creating a supported catalyst. This approach prevents the leaching of the molecular catalyst into the reaction medium. rsc.org

The table below outlines potential strategies for developing heterogeneous catalysts using this compound.

Heterogenization StrategySupport MaterialLinkage TypePotential Catalytic ApplicationReference
MOF SynthesisSelf-AssembledCoordination BondGas-phase reactions, liquid-phase catalysis d-nb.infonih.govnih.gov
Covalent GraftingSilica, ChitosanAmide, EsterSuzuki coupling, Oxidation rsc.orgnih.gov
Nanoparticle StabilizationIron OxideAdsorption/CoordinationCross-Coupling Reactions acs.org

Flow Chemistry and Continuous Processing Methodologies for Synthesis

Flow chemistry, utilizing microreactors and continuous flow systems, offers enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, safety, and scalability. kyoto-u.ac.jp The synthesis of this compound and its derivatives can benefit from these advanced manufacturing techniques.

The synthesis of the parent compound itself can be adapted to a flow process. For example, the reaction of methyl 4-(chlorocarbonyl)benzoate with diethylamine (B46881), a key step in its synthesis, could be performed in a flow reactor. nih.gov This would allow for rapid mixing and excellent heat dissipation, which is particularly important for exothermic amidation reactions. Subsequent hydrolysis of the methyl ester to the carboxylic acid could also be integrated into a continuous multi-step synthesis. nih.gov

Flow microreactor systems are especially powerful for reactions involving unstable intermediates, such as organolithium species. kyoto-u.ac.jp The synthesis of various carboxylic acids has been achieved by the carboxylation of functional aryllithiums using CO2 gas in a flow microreactor. This approach could potentially be adapted for the synthesis of this compound or its precursors, offering precise control over short residence times to minimize side reactions. kyoto-u.ac.jp

Furthermore, the use of catalysts derived from this compound in continuous processes is an active area of research. Heterogeneous catalysts, such as the MOFs or supported systems described in section 8.4, are particularly well-suited for packed-bed flow reactors. This setup allows the reaction mixture to flow continuously through the catalyst bed, enabling high-throughput production and straightforward product separation.

ProcessTechnologyKey AdvantagesApplication to Target CompoundReference
Amidation/HydrolysisFlow MicroreactorEnhanced mixing, heat control, safetySynthesis of this compound kyoto-u.ac.jpnih.gov
CarboxylationFlow MicroreactorUse of unstable intermediates (organolithiums)Alternative synthesis route kyoto-u.ac.jp
Catalytic ReactionsPacked-Bed ReactorHigh throughput, easy catalyst recyclingUse of heterogeneous catalysts from the compound uwo.ca

Advanced Analytical Methodologies and Separation Sciences

Development of Novel Chromatographic Techniques for Separation and Purification

Chromatography remains the cornerstone of separation science, and the development of novel techniques is essential for resolving complex mixtures and ensuring the high purity of compounds like 4-(Diethylcarbamoyl)benzoic acid.

This compound itself is an achiral molecule and therefore does not exist as enantiomers. However, in the synthesis of chiral active pharmaceutical ingredients (APIs) where it may be used as a starting material or intermediate, it could be derivatized into a chiral structure. In such instances, the separation of the resulting enantiomers would be a critical step.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers. This is often achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times. While specific studies on chiral separations of derivatives of this compound are not widely reported in the public domain, the principles of chiral chromatography would apply. The choice of CSP would depend on the specific nature of the chiral derivative.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis and purification of this compound. Method development is focused on achieving high resolution, sensitivity, and reproducibility.

For HPLC, a reversed-phase approach is typically suitable for a moderately polar compound like this compound. A C18 column is a common choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase would be a critical parameter to control the ionization state of the carboxylic acid group and thereby influence retention and peak shape.

An example of a potential HPLC method for the analysis of this compound is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

GC-MS analysis of this compound would typically require derivatization to increase its volatility. The carboxylic acid group can be esterified, for instance, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (B98337) ester. The subsequent GC separation would likely utilize a non-polar or medium-polarity capillary column. The mass spectrometer would then provide detailed structural information and allow for sensitive quantification.

Capillary Electrophoresis for High-Efficiency Separations

Capillary electrophoresis (CE) offers an alternative to HPLC with the advantages of high separation efficiency, short analysis times, and low consumption of reagents and samples. For an ionizable compound like this compound, CE, particularly in the capillary zone electrophoresis (CZE) mode, is a viable analytical technique.

In CZE, separation is based on the differential migration of ions in an electric field. The charge-to-size ratio of the analyte is the primary factor governing its electrophoretic mobility. The background electrolyte (BGE) composition and pH are critical parameters. For this compound, a basic BGE would ensure that the carboxylic acid group is deprotonated, giving the molecule a negative charge and allowing it to migrate towards the anode. The choice of buffer, its concentration, and the addition of organic modifiers can be optimized to achieve the desired separation. While specific, detailed applications of CE for this compound are not extensively documented, the principles of the technique make it a suitable method for its analysis.

Crystallization Science and Polymorphism Control

The solid-state properties of a pharmaceutical intermediate can significantly impact downstream processing and the final drug product's performance. Crystallization is a critical step for purification and for obtaining the desired crystalline form (polymorph).

Anti-solvent crystallization is a widely used technique to induce the precipitation of a solid from a solution. For this compound, this would involve dissolving the compound in a good solvent and then adding an anti-solvent in which it is poorly soluble. The controlled addition of the anti-solvent leads to supersaturation and subsequent nucleation and crystal growth.

Seeding is often employed in conjunction with anti-solvent crystallization to control the crystal size distribution and to ensure the formation of a specific polymorph. By introducing a small quantity of crystals of the desired form (seeds) into the supersaturated solution, heterogeneous nucleation is favored over spontaneous primary nucleation. This leads to a more controlled and reproducible crystallization process. The selection of the solvent/anti-solvent system and the seeding conditions (seed loading, size, and addition point) are critical process parameters that would need to be optimized for this compound.

To achieve robust control over the crystallization of this compound, in situ monitoring using Process Analytical Technology (PAT) is invaluable. These techniques provide real-time information about the crystallization process without the need for sampling.

One powerful in situ monitoring tool is Fourier-Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflectance (ATR) probe immersed in the crystallizer. This can monitor the concentration of the solute in the solution phase, allowing for the real-time tracking of supersaturation. Another valuable technique is Focused Beam Reflectance Measurement (FBRM), which measures the chord length distribution of particles in the suspension. This provides real-time information on changes in crystal size and number, allowing for the monitoring of nucleation and growth events. The combined use of these techniques would enable a deep understanding and precise control of the crystallization of this compound.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how researchers predict molecular properties and synthetic outcomes, a domain highly relevant to derivatives of benzoic acid. Machine learning (ML) models are increasingly being trained to decipher complex structure-property relationships, accelerating the discovery of new materials and medicines.

A significant area of research is the prediction of fundamental chemical parameters. The Hammett equation, a cornerstone of physical organic chemistry for modeling structure-activity relationships, has become a fertile ground for ML applications. rsc.orgresearchgate.net Recent studies have successfully employed ML algorithms, such as Artificial Neural Networks (ANN) and Extra Trees, to predict Hammett constants (σ) for extensive libraries of benzoic acid derivatives. rsc.orgacs.org These models use quantum chemical calculations and molecular descriptors as inputs to forecast the electron-donating or -withdrawing power of substituents, a key factor in determining the reactivity of compounds like 4-(Diethylcarbamoyl)benzoic acid. nih.gov For example, one ANN model demonstrated high accuracy in predicting Hammett constants for over 900 molecules, achieving a test R² of 0.935. rsc.org This predictive power allows for the rapid screening of virtual compounds and the prioritization of synthetic targets with desired electronic properties.

Beyond property prediction, ML is being applied to optimize synthesis itself. The formation of the amide bond in this compound is a critical synthetic step. Research has shown that ML algorithms, specifically random forest models, can reliably predict the conversion rates of amide bond synthesis even with small experimental datasets. pku.edu.cn By analyzing features derived from quantum chemical calculations, these models can identify the key factors influencing reaction yields, offering valuable insights for optimizing the synthesis of specific molecules like this compound. pku.edu.cn

ML Model Type Application Area Key Performance Metric Reference
Artificial Neural Network (ANN)Prediction of Hammett constants for benzoic acid derivativesTest R² = 0.935 rsc.org
Various (Decision Tree, etc.)Prediction of new Hammett constants for 90 groupsRMSE as low as 0.062 researchgate.netchemrxiv.org
Random ForestPrediction of amide bond synthesis conversion rateR² > 0.95 pku.edu.cn

Table 1: Performance of Machine Learning Models in Predicting Properties and Reactions of Benzoic Acid Derivatives.

Exploration of Novel Physical Phenomena and Chemical Reactivity

The unique structural arrangement of this compound invites exploration into novel physical phenomena and chemical reactivity patterns that can be harnessed for new applications.

Physical Phenomena: The ability of molecules to self-assemble into ordered solid-state structures is fundamental to materials science. Crystal engineering, which exploits noncovalent interactions to design solids with specific properties, is a key research direction. iqpc.com For benzoic acid derivatives, this includes the study of polymorphism—the existence of multiple crystal forms—and the formation of co-crystals. researchgate.netrsc.orgresearchgate.net Different polymorphs can possess distinct physical properties, including solubility and stability, which are critical in the pharmaceutical and materials industries. The interplay of the carboxylic acid dimer synthon and the amide group in this compound could lead to complex and potentially useful supramolecular assemblies. Furthermore, the photophysical properties of benzoic acid derivatives, such as fluorescence and phosphorescence, are an active area of investigation. tandfonline.comthecmrs.indiva-portal.org Introducing the diethylcarbamoyl group could modulate the electronic properties of the benzoic acid core, potentially leading to new fluorescent materials or sensors.

Chemical Reactivity: The functional groups of this compound offer versatile handles for chemical modification. The diethylamide group is closely related to the powerful O-diethylcarbamate directing group (OCONEt₂) used in Directed ortho-Metalation (DoM). acs.org DoM reactions use organolithium bases to selectively deprotonate the position ortho (adjacent) to a directing group, allowing for precise functionalization of the aromatic ring. acs.org While the carboxylic acid group itself can act as a directing group, its power is considered intermediate. rsc.orgorganic-chemistry.org Research into the competitive or cooperative directing effects between the carboxylate and the para-diethylcarbamoyl group could unveil novel and highly regioselective synthetic pathways to contiguously substituted aromatic compounds, which are valuable building blocks. rsc.orgunilag.edu.ng Additionally, visible-light-induced photocatalysis offers a modern approach to activate carboxylic acids for novel coupling reactions, an avenue that remains to be explored for this compound. acs.org

Sustainable Chemistry and Circular Economy Approaches in Synthesis and Application

The principles of green chemistry and the circular economy are increasingly guiding chemical research, focusing on reducing waste and utilizing renewable resources. These concepts are highly applicable to the synthesis and lifecycle of this compound and related structures.

Green Synthesis: Traditional amide synthesis often requires harsh conditions and stoichiometric coupling agents. A greener alternative involves performing amidation reactions in environmentally benign solvents like supercritical carbon dioxide (scCO₂). epa.gov The use of scCO₂ can reduce solvent consumption by over 90% compared to conventional methods, and its non-flammable and non-toxic nature enhances process safety. epa.gov Developing a synthetic route to this compound that leverages scCO₂ as a reaction medium represents a significant step towards sustainability.

Circular Economy and Upcycling: A major focus of the circular economy is the transformation of waste into valuable products. Poly(ethylene terephthalate) (PET), a common plastic found in beverage bottles, has a chemical structure based on terephthalic acid, an isomer of the parent acid of our target molecule. nih.gov Recent breakthroughs have demonstrated the chemical upcycling of PET waste into value-added chemicals. rsc.org Catalytic aminolysis of PET with various amines can produce terephthalamides. nih.govmdpi.comacs.org For instance, reacting PET with morpholine (B109124) using a titanium catalyst can yield the corresponding diamide (B1670390) in high yield on a large scale. acs.org Adapting these methods to use diethylamine (B46881) could provide a direct route from plastic waste to N,N,N',N'-tetraethylterephthalamide, a close structural relative of this compound, thereby turning a ubiquitous pollutant into a valuable chemical feedstock.

Substrate Reagent Catalyst / Conditions Product Type Reference
PET PelletsMorpholineCp*TiCl₃, 130 °CMorpholine Amide nih.govacs.org
PET Flakes1,2-Diaminopropane130 °C, Solvent-freeOligomeric Amides mdpi.com
PET WasteVarious AminesMetal-based catalystsAmide-based monomers rsc.org

Table 2: Examples of PET Upcycling to Amide-Containing Products.

Interdisciplinary Research with Physics and Engineering Sciences

The full potential of this compound can be unlocked through collaborations that bridge chemistry with physics and engineering. Such interdisciplinary work can lead to the development of advanced materials and optimized industrial processes.

Materials Science and Physics: The intersection of chemistry and physics is crucial for developing functional materials. The study of photophysical properties, such as the absorption and emission of light, is essential for creating luminescent materials. tandfonline.comthecmrs.in Research into lanthanide complexes with benzoic acid derivatives has shown that these materials can exhibit characteristic luminescence, with potential applications in lighting and sensors. thecmrs.in The specific electronic influence of the diethylcarbamoyl group could be investigated to tune these properties. Furthermore, benzoic acid derivatives have been explored as self-assembling monolayers to inhibit atomic layer deposition (ALD) in the fabrication of microelectronics, a field that relies heavily on surface physics. mdpi.com The unique combination of functional groups in this compound could offer new possibilities for surface modification and the creation of functional interfaces. mdpi.comresearchgate.net

Chemical and Process Engineering: Scaling up the synthesis of any chemical from the lab bench to industrial production requires the expertise of chemical engineers. The crystallization of benzoic acid derivatives is a complex process where solvent choice, mixing intensity, and reactant concentrations can dramatically affect the final product's crystal size and shape. aalto.fidiva-portal.org Understanding and modeling these parameters through process analytical technology is key to ensuring consistent quality and efficiency. researchgate.net For example, studies on the reactive crystallization of benzoic acid have shown that immiscible additives can be used to control particle size through agglomeration, a finding that could be engineered to optimize the isolation and handling of this compound. aalto.fi

Q & A

Q. What are the recommended synthetic routes for 4-(Diethylcarbamoyl)benzoic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling benzoic acid derivatives with diethylcarbamoyl chloride under basic conditions. For example, using a palladium catalyst (e.g., Pd(OAc)₂) in toluene at 80–100°C with sodium carbonate as a base achieves moderate yields (~60–70%) . Optimization strategies include:
  • Temperature control : Higher temperatures (100–120°C) improve reaction rates but may increase side products.
  • Catalyst loading : 2–5 mol% Pd ensures efficient coupling without excessive costs.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H NMR should show characteristic peaks for the diethylcarbamoyl group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for NCH₂) and aromatic protons (δ 7.8–8.2 ppm) .
  • FT-IR : Confirm carbonyl stretches for the carbamoyl group (~1650 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 250.1 (calculated for C₁₂H₁₅NO₃) .

Q. What solvents are optimal for crystallizing this compound?

  • Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol/water mixtures (1:1) yield high-quality crystals. Slow evaporation at 4°C minimizes defects. For X-ray diffraction, ensure crystal size >0.2 mm³ .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in enzyme-binding studies?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., carbonic anhydrase). Parameterize the ligand using DFT-optimized geometries (B3LYP/6-31G*) .
  • Electron Localization Function (ELF) : Analyze charge distribution to identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen) .
  • Validation : Compare computational binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from disordered solvent molecules or twinning. Mitigation strategies:
  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement : In SHELXL, apply TWIN/BASF commands for twinned structures and PART commands for disorder .
  • Validation : Check R-factor convergence (<5% discrepancy) and ADDSYM in PLATON to detect missed symmetry .

Q. What experimental and computational approaches are effective in analyzing the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Experimental : Perform accelerated stability studies (40°C/75% RH) in buffers (pH 2–10). Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
  • Computational : Use Gaussian09 to calculate hydrolysis activation energies (Hartree-Fock/6-31G**) and identify pH-sensitive bonds (e.g., carbamoyl ester) .

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